Bis(2,3-dibromopropyl) hydrogen phosphate

Übersicht

Beschreibung

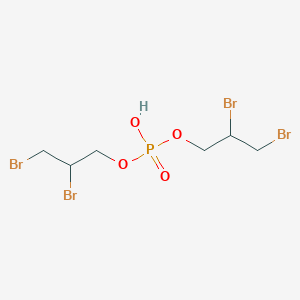

Bis(2,3-dibromopropyl) hydrogen phosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H11Br4O4P and its molecular weight is 497.74 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3239. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Bis(2,3-dibromopropyl)phosphate is primarily used as a flame retardant . Its primary targets are therefore materials that are susceptible to combustion, such as textiles and plastics . By interacting with these materials, it can significantly reduce their flammability and increase their resistance to fire .

Mode of Action

The compound works by blocking the generation of flammable gases during the decomposition of the host polymer . This occurs at a temperature approximately 50°C below the combustion temperature of the host polymer . This interaction and the resulting changes help to prevent the ignition and spread of fire .

Biochemical Pathways

It is known that the compound can have a significant impact on living organisms, particularly on the nervous and endocrine systems, lungs, and liver

Pharmacokinetics

It is known that the compound has a high octanol-air partition coefficient (koa), a high octanol-water partition coefficient (kow), and a high bioconcentration factor (bcf) . These properties suggest that it can spread in aquatic and terrestrial ecosystems and bioaccumulate in living organisms .

Result of Action

The compound has been shown to exert a harmful effect mainly on the nervous and endocrine systems, lungs, and liver . For example, in one study, male F344 rats administered with the compound developed increased nucleus/cytoplasm ratios, cytomegaly, and nuclear vacuolization and pleomorphism . These changes increased in severity to a toxic tubular nephrosis as treatment continued, and extended to the peripheral cortex by 52 weeks .

Action Environment

The action, efficacy, and stability of Bis(2,3-dibromopropyl)phosphate can be influenced by various environmental factors. For instance, the compound is hygroscopic, meaning it tends to absorb moisture from the air . This can affect its physical properties and potentially its effectiveness as a flame retardant . Furthermore, the compound’s impact on living organisms and the environment can be influenced by factors such as the presence of other chemicals, temperature, and pH .

Biochemische Analyse

Biochemical Properties

It is known that it has a boiling point of 457.7±55.0 °C and a density of 2.310±0.06 g/cm3 . It is slightly soluble in chloroform and methanol

Cellular Effects

It is known that it can cause changes in the epithelial cells at the corticomedullary junction, including increased nucleus/cytoplasm ratios, cytomegaly, and nuclear vacuolization and pleomorphism . These changes can increase in severity to a toxic tubular nephrosis as treatment continues .

Molecular Mechanism

It is known that when heated to decomposition, it emits toxic fumes of bromine and phosphorus oxides .

Temporal Effects in Laboratory Settings

It is known that it is hygroscopic and should be stored in a freezer under an inert atmosphere .

Dosage Effects in Animal Models

It is known that it can cause a high incidence of tumors in the digestive system of rats .

Metabolic Pathways

It is known that it can be metabolized to form reactive intermediates .

Transport and Distribution

It is known that it can be absorbed, distributed, and excreted more slowly than tris (monohalogenated alkyl) phosphates .

Subcellular Localization

It is known that it can cause loss of microvilli and polarity in the epithelium of the proximal convoluted tubules .

Biologische Aktivität

Bis(2,3-dibromopropyl) hydrogen phosphate (BDBP) is a flame retardant compound that has gained attention due to its biological activity and potential toxicological effects. This article reviews the available literature on the biological activity of BDBP, focusing on its nephrotoxicity, mutagenic potential, and interactions with biological systems.

BDBP is a brominated phosphate ester with the chemical formula C6H12Br4O4P. Its structure contributes to its function as a flame retardant but also raises concerns regarding its biological impacts.

Nephrotoxicity

Research indicates that BDBP exhibits significant nephrotoxic effects. A study comparing the nephrotoxic effects of BDBP with its metabolite, tris(2,3-dibromopropyl) phosphate (TRIS-BP), found that BDBP is more acutely nephrotoxic than TRIS-BP. The study demonstrated that female rats exhibited less severe renal damage compared to males, suggesting a sex-dependent response to BDBP toxicity .

Table 1: Nephrotoxic Effects of BDBP in Rat Studies

| Study | Sex | Severity of Damage | Key Findings |

|---|---|---|---|

| Male | Severe | Significant renal dysfunction observed. | |

| Female | Moderate | Less severe damage; potential resistance noted. |

The mechanism underlying this nephrotoxicity may involve unidentified metabolites that contribute to the overall toxic profile of BDBP. Inhibition of drug metabolism using cobaltous chloride reduced both functional and structural evidence of toxicity in male rats .

Mutagenicity and Carcinogenicity

BDBP has been evaluated for its mutagenic and carcinogenic potential through various in vitro and in vivo assays. In studies involving Syrian hamster embryo cells, BDBP showed positive results for cellular transformation, indicating mutagenic activity . Additionally, it was noted that both BDBP and TRIS-BP increased sister chromatid exchanges in mammalian cell lines, further supporting their potential as mutagens .

Table 2: Summary of Mutagenicity Studies

| Compound | Test System | Result |

|---|---|---|

| BDBP | Syrian hamster embryo cells | Positive transformation |

| TRIS-BP | V79 cells | Increased exchanges |

| Genomoll P | C3H10T1/2 cells | Essentially negative |

Carcinogenicity studies have shown that BDBP can induce tumors in laboratory animals, particularly affecting the kidneys. It has been classified as a Category 2 carcinogen based on findings from both oral and dermal exposure studies in rats and mice .

Dermal Absorption and Bioavailability

The dermal absorption of BDBP has been investigated using both rat and human skin models. Studies indicate significant absorption rates, with approximately 53% of the compound being absorbed through human skin in ex vivo models, while rat skin showed a lower absorption rate . This raises concerns about occupational exposure and potential systemic effects following dermal contact.

Table 3: Dermal Absorption Rates

| Species | Absorption Rate (%) | Study Type |

|---|---|---|

| Human | 53 | Ex vivo |

| Rat | 26 | Ex vivo |

Wissenschaftliche Forschungsanwendungen

Carcinogenicity

Research has identified BDBP as a potent carcinogen. A study by Takada et al. (1991) demonstrated that Wistar rats exposed to BDBP exhibited a high incidence of tumors in the digestive system. This study highlights the compound's potential risks and its relevance in cancer research.

| Study | Findings |

|---|---|

| Takada et al. (1991) | Induced digestive system tumors in Wistar rats. |

Antibacterial Properties

BDBP has been investigated for its antibacterial properties. Gubina et al. (1999) reported that derivatives of BDBP exhibited potential as antibacterial agents due to their unique structural properties, which influence their interaction with microbial cells.

| Study | Findings |

|---|---|

| Gubina et al. (1999) | Identified antibacterial activity in BDBP derivatives. |

Material Applications

In material science, BDBP is utilized as a plasticizer and flame retardant. Laska et al. (1995) found that the protonation of polyaniline with BDBP enhances its plasticity, making it suitable for various applications in polymer chemistry.

| Study | Findings |

|---|---|

| Laska et al. (1995) | Enhanced plasticity of polyaniline using BDBP. |

Mutagenicity

BDBP has shown mutagenic properties in laboratory studies. Nakamura et al. (1983) found that both mono- and bis-(2,3-dibromopropyl) phosphates acted as weak mutagens in the Salmonella/microsome system, with increased mutagenicity observed under certain metabolic conditions.

| Study | Findings |

|---|---|

| Nakamura et al. (1983) | Weak mutagenic effects observed in laboratory tests. |

Target of Action

BDBP primarily functions as a flame retardant, inhibiting the generation of flammable gases during the decomposition of polymers.

Mode of Action

The compound acts by interfering with combustion processes, thereby enhancing fire safety in materials where it is incorporated.

Biochemical Pathways

Research indicates that BDBP can adversely affect biological systems, particularly targeting the nervous and endocrine systems, lungs, and liver.

Pharmacokinetics

BDBP exhibits a high octanol-water partition coefficient (Kow), suggesting significant bioaccumulation potential. Its pharmacokinetic profile indicates rapid absorption and distribution within biological systems.

Environmental Impact

BDBP's hygroscopic nature implies it can absorb moisture from the environment, which may influence its stability and efficacy as a flame retardant.

Eigenschaften

IUPAC Name |

bis(2,3-dibromopropyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br4O4P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPKIOGAUWKEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)OP(=O)(O)OCC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br4O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34432-82-1 (ammonium salt), 36711-31-6 (magnesium salt), 64864-08-0 (mono-hydrochloride salt) | |

| Record name | Bis(2,3-dibromopropyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70275889 | |

| Record name | Bis(2,3-dibromopropyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5412-25-9 | |

| Record name | 1-Propanol, 2,3-dibromo-, 1,1′-(hydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5412-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,3-dibromopropyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,3-dibromopropyl)phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2,3-dibromo-, 1,1'-(hydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,3-dibromopropyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,3-dibromopropyl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FHM79990G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.